Selitrectinib

Catalog No.
S542950
CAS No.
2097002-61-2
M.F
C20H21FN6O
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selitrectinib

CAS Number

2097002-61-2

Product Name

Selitrectinib

IUPAC Name

(6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one

Molecular Formula

C20H21FN6O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1

InChI Key

OEBIHOVSAMBXIB-SJKOYZFVSA-N

SMILES

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1

Solubility

Soluble in DMSO

Synonyms

LOXO-195; LOXO 195; LOXO195; BAY 2731954; BAY-2731954; BAY2731954; Selitrectinib

Canonical SMILES

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1

Isomeric SMILES

C[C@@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1

Description

The exact mass of the compound Selitrectinib is 380.1761 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oncology

Summary of Application: Selitrectinib is primarily utilized in oncology as an oral tropomyosin receptor kinase (TRK) inhibitor, targeting cancers positive for TRK fusions .

Methods of Application: It is administered orally, with dosage and treatment duration tailored based on the phase I/II clinical trials’ outcomes. The drug aims to overcome resistance mediated by acquired kinase domain mutations .

Results and Outcomes: Clinical trials have shown that Selitrectinib restricts brain and testis accumulation and is substantially affected by ABCB1 and ABCG2 transporters, as well as CYP3A activity . It has demonstrated efficacy in overcoming resistance to first-generation TRK inhibitors .

Neurology

Summary of Application: In neurology, Selitrectinib’s application extends to treating glioblastoma with NTRK gene fusions, offering a new avenue for therapy-resistant cases .

Methods of Application: The drug is used in conjunction with other therapies outlined by the National Comprehensive Cancer Network (NCCN) guidelines, focusing on cases with specific gene fusions .

Results and Outcomes: Studies have reported prolonged efficacy in cases of radiation-refractory glioblastoma, indicating its potential as a valuable treatment option .

Pharmacokinetics

Summary of Application: Selitrectinib’s pharmacokinetics are studied to understand its distribution, absorption, metabolism, and excretion processes .

Methods of Application: Research involves genetically modified mouse models and pharmacological inhibitors to investigate the roles of multidrug efflux transporters and drug-metabolizing enzymes .

Results and Outcomes: Findings suggest that the brain accumulation and oral availability of Selitrectinib are significantly restricted by certain transporters and can be altered by pharmacological inhibition .

Gene Therapy

Summary of Application: Selitrectinib is explored in gene therapy for its role in treating cancers with NTRK gene fusions, which are critical in oncogenic signaling pathways .

Methods of Application: The application involves targeting the ETV6-NTRK3 fusion found in specific cancer types, with the drug administered to counteract the oncogenic effects of these gene fusions .

Results and Outcomes: Clinical activity has been observed in tumors with acquired resistance mutations, showcasing the drug’s potential in gene therapy applications .

Clinical Trials

Summary of Application: Selitrectinib is extensively tested in clinical trials to determine its safety, efficacy, and optimal dosing for treating various cancers .

Methods of Application: The drug is part of interventional clinical trials, with non-randomized, sequential assignment, and open-label study designs .

Results and Outcomes: The trials aim to establish the recommended dose for further study and assess the objective response rate of NTRK-tumor treatments .

Molecular Biology

Summary of Application: In molecular biology, Selitrectinib is studied for its selective inhibition of TRK fusion proteins and resistant mutations .

Methods of Application: The approach includes structure modeling, enzyme assays, cell line assays, and animal studies to evaluate the drug’s activity against all NTRK resistance mutations .

Results and Outcomes: The research has shown Selitrectinib to be highly potent and selective, providing insights into the molecular characteristics that translate to its efficacy .

Salivary Gland Carcinoma

Summary of Application: Selitrectinib has shown clinical activity in patients with Mammary Analogue Secretory Carcinoma (MASC) of the parotid gland, which often exhibits secondary resistance to first-generation TRK inhibitors .

Methods of Application: The treatment involves targeting the ETV6-NTRK3 fusion, which is a characteristic feature of MASC. This application is significant due to the rarity and aggressive nature of high-grade transformed MASC .

Results and Outcomes: Clinical reports indicate that Selitrectinib can be effective in overcoming resistance mutations, providing a potential therapeutic option for patients who have developed resistance to other treatments .

Pharmacological Optimization

Summary of Application: Selitrectinib’s pharmacokinetics are influenced by multidrug efflux transporters and drug-metabolizing enzymes, which are critical for optimizing its clinical application .

Methods of Application: Studies utilize genetically modified mouse models and pharmacological inhibitors to investigate the roles of ABCB1, ABCG2, and CYP3A in Selitrectinib’s pharmacokinetics .

Results and Outcomes: The research has provided insights that may help to enhance the oral availability and tissue distribution of Selitrectinib, potentially improving its therapeutic efficacy .

Clinical Trials for Histology-Agnostic Cancers

Summary of Application: Selitrectinib is being evaluated in clinical trials for the treatment of histology-agnostic cancers positive for TRK fusions .

Methods of Application: The investigational drug is part of a safety study that also investigates how it is absorbed, processed in the human body, and the duration of cancer response to the drug .

Results and Outcomes: The ongoing trials aim to establish the safety profile of Selitrectinib and its effectiveness in treating various cancers with NTRK gene involvement .

Selitrectinib, also known as BAY2731954 or LOXO-195, is a next-generation oral inhibitor of tropomyosin receptor kinases (TRKs), specifically designed to target TRK fusions in various cancers. This compound is currently undergoing phase I/II clinical trials for the treatment of histology-agnostic cancers that exhibit TRK fusion proteins. Selitrectinib is particularly notable for its ability to overcome resistance mechanisms associated with first-generation TRK inhibitors, which often fail due to acquired mutations in the kinase domain .

The chemical structure of selitrectinib features a complex macrocyclic arrangement that enhances its selectivity and potency against TRK proteins. Its molecular formula is C20H21FN6O, and it has a molecular weight of approximately 380.43 g/mol .

  • Selitrectinib acts by inhibiting TRK A, B, and C kinases [, ]. These kinases are overactive in NTRK fusion cancers, promoting uncontrolled cell growth and survival [].
  • By blocking the activity of these kinases, Selitrectinib may help to slow or stop the growth of cancer cells [, ].
  • As Selitrectinib is still under investigation, detailed information on its safety profile is limited.
  • Early clinical trials have reported side effects such as fatigue, diarrhea, and constipation [].
  • More research is needed to fully understand the safety profile of Selitrectinib.

Important Note

  • It is important to remember that Selitrectinib is an investigational drug and is not yet approved for any medical use.
  • Further clinical trials are needed to determine its safety and efficacy.

Selitrectinib functions primarily through competitive inhibition of the ATP-binding site of TRK proteins. This inhibition leads to the disruption of downstream signaling pathways that are critical for tumor cell proliferation and survival. The compound's design allows it to effectively bind to both wild-type and mutant forms of TRK, including those with resistance mutations such as G595R and G623R .

In vitro studies have demonstrated that selitrectinib exhibits high potency against various TRK fusion-positive cancer cell lines, leading to significant reductions in cellular viability .

Selitrectinib has shown impressive biological activity in preclinical models and early clinical trials. It has been reported to induce tumor regression in patients with TRK fusion-positive malignancies, including rare tumors such as mammary analogue secretory carcinoma . The compound's ability to penetrate the blood-brain barrier has also been highlighted, making it a potential candidate for treating central nervous system tumors associated with TRK fusions .

The pharmacodynamics of selitrectinib involve modulation of multiple signaling pathways, including the MAPK pathway, which is crucial for cell growth and differentiation. This multifaceted mechanism contributes to its effectiveness against tumors exhibiting complex resistance profiles .

Selitrectinib is primarily being investigated for its therapeutic potential in treating cancers characterized by NTRK fusions. These include a variety of solid tumors across different histologies, such as:

  • Sarcomas
  • Thyroid cancers
  • Salivary gland tumors
  • Central nervous system tumors

Due to its unique mechanism of action, selitrectinib may also be explored for use in combination therapies with other agents targeting different pathways involved in cancer progression .

Research indicates that selitrectinib's pharmacokinetics can be significantly influenced by drug transporters and metabolic enzymes. Studies have shown that multidrug efflux transporters like ABCB1 and ABCG2 restrict its accumulation in brain tissue, which may limit its efficacy against central nervous system tumors unless these transporters are inhibited . Additionally, cytochrome P450 enzymes, particularly CYP3A4, have been identified as key players in metabolizing selitrectinib, impacting its bioavailability and therapeutic window .

Several compounds exhibit similar mechanisms of action as selitrectinib. These include:

Compound NameMechanism of ActionUnique Features
LarotrectinibTRK inhibitorFirst FDA-approved TRK inhibitor
EntrectinibPan-TRK inhibitorTargets multiple kinases (ALK, ROS1)
RepotrectinibType II TRK inhibitorDesigned to overcome specific mutations
ZurletrectinibNext-generation TRK inhibitorExhibits activity against resistant mutations

Selitrectinib distinguishes itself through its enhanced ability to inhibit resistant mutations compared to first-generation inhibitors like larotrectinib and entrectinib. Its unique structural features contribute to a broader spectrum of activity against various TRK fusion-positive cancers while maintaining a favorable safety profile .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

380.17608748 g/mol

Monoisotopic Mass

380.17608748 g/mol

Heavy Atom Count

28

Density

1.51±0.1 g/cm3(Predicted)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0J45910S3X

Dates

Modify: 2023-08-15
1. A. Drilon, et al. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion Positive Solid Tumors. Cancer Discov. 2017 Sep;7(9):963-972.

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